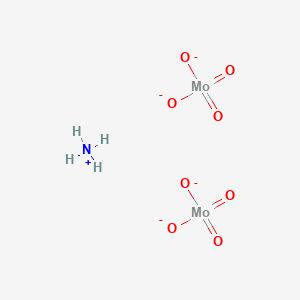

Azanium;dioxido(dioxo)molybdenum

Description

Properties

Molecular Formula |

H4Mo2NO8-3 |

|---|---|

Molecular Weight |

337.9 g/mol |

IUPAC Name |

azanium;dioxido(dioxo)molybdenum |

InChI |

InChI=1S/2Mo.H3N.8O/h;;1H3;;;;;;;;/q;;;;;;;4*-1/p+1 |

InChI Key |

UHQWHVHZVHVJFE-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Azanium;dioxido Dioxo Molybdenum and Its Derivatives

Polymorphism and Crystal Structures of Molybdenum Oxides

Molybdenum oxides are a class of compounds formed between molybdenum and oxygen, exhibiting various stoichiometries and crystal structures due to molybdenum's ability to exist in multiple oxidation states. lidsen.com The most common and stable oxide, molybdenum trioxide (MoO₃), is a key precursor in the synthesis of molybdates.

Orthorhombic, Hexagonal, and Monoclinic MoO₃ Phases

Molybdenum trioxide (MoO₃) is known to exist in several polymorphic forms, most notably the orthorhombic (α-MoO₃), hexagonal (h-MoO₃), and monoclinic (β-MoO₃) phases. lidsen.comresearchgate.net

Orthorhombic (α-MoO₃): This is the thermodynamically most stable phase of MoO₃. researchgate.netsemanticscholar.orgbeilstein-journals.org Its unique layered structure consists of bilayers of distorted MoO₆ octahedra. beilstein-journals.orgisca.meresearchgate.net Within the layers, the octahedra are linked by strong covalent bonds, while the layers themselves are held together by weak van der Waals forces. beilstein-journals.orgisca.me This anisotropy is responsible for many of its important properties in catalysis and materials science. semanticscholar.org

Hexagonal (h-MoO₃): This is a metastable phase that possesses a unique structure containing one-dimensional tunnels formed by corner-sharing MoO₆ octahedra. beilstein-journals.org These tunnels can accommodate the intercalation of small molecules and cations, which influences its photophysical and photochemical properties. beilstein-journals.org The hexagonal phase can be synthesized through methods like sol-gel auto combustion. semanticscholar.org

Monoclinic (β-MoO₃): Another metastable phase, β-MoO₃, has a three-dimensional structure where MoO₆ octahedra share corners, resembling the ReO₃-type structure. lidsen.combeilstein-journals.org Both the α- and β-phases have been noted for their optical switching properties upon thermal or photo-excitation. isca.me

The transition between these phases is influenced by temperature; for instance, the metastable hexagonal h-MoO₃ can transform into the stable orthorhombic α-MoO₃ upon heating. beilstein-journals.org

Table 1: Crystallographic Data for Common MoO₃ Polymorphs

| Phase | Crystal System | Space Group | Key Structural Feature | Stability |

| α-MoO₃ | Orthorhombic | Pnma | Double layers of MoO₆ octahedra. beilstein-journals.orgisca.me | Thermodynamically stable. researchgate.netsemanticscholar.org |

| h-MoO₃ | Hexagonal | P6₃ | 1D tunnels of corner-sharing MoO₆ octahedra. semanticscholar.orgbeilstein-journals.org | Metastable. researchgate.netbeilstein-journals.org |

| β-MoO₃ | Monoclinic | P2₁/c | 3D network of corner-sharing MoO₆ octahedra. lidsen.combeilstein-journals.orgnih.gov | Metastable. researchgate.netbeilstein-journals.org |

MoO₂ and Intermediate Molybdenum Oxide Phases

Reduction of MoO₃ leads to a series of intermediate oxides with distinct stoichiometries and structures before reaching molybdenum dioxide (MoO₂). researchgate.netscispace.com These intermediate phases, such as Mo₄O₁₁, Mo₈O₂₃, and Mo₉O₂₆, are often described as having "crystallographic shear" structures derived from the MoO₃ lattice. researchgate.netresearchgate.net

Molybdenum Dioxide (MoO₂): This compound has a monoclinic crystal structure that is a distorted variant of the rutile (TiO₂) structure. nih.govwikipedia.org The MoO₆ octahedra are distorted, leading to off-center molybdenum atoms and alternating short and long Mo-Mo distances. wikipedia.org The short Mo-Mo bond (251 pm) is indicative of metallic bonding, which explains why MoO₂ is a metallic conductor. nih.govwikipedia.org

Intermediate Oxides (e.g., Mo₄O₁₁, Mo₈O₂₃, Mo₉O₂₆): These oxides form a homologous series with the general formula MoₙO₃ₙ₋ₘ. Their structures are composed of blocks of the ReO₃-type structure (like MoO₃) separated by crystallographic shear planes. researchgate.netresearchgate.net For example, Mo₄O₁₁ exists in both a monoclinic (η-Mo₄O₁₁) and an orthorhombic (γ-Mo₄O₁₁) form. researchgate.netresearchgate.net These oxides contain molybdenum in mixed oxidation states (+5 and +6).

Solution-Phase Speciation of Molybdate (B1676688) Ions

The chemistry of ammonium (B1175870) molybdate in water is governed by the complex equilibria of various molybdate species. The dissolution of molybdenum trioxide or soluble molybdate salts in aqueous media leads to a variety of monomeric and polymeric anions, the distribution of which is highly sensitive to both pH and molybdenum concentration. imoa.infotruegeometry.com

Polymeric Molybdate Anions (e.g., [Mo₇O₂₄]⁶⁻, [Mo₂O₇]²⁻, [Mo₁₀O₃₄]⁸⁻)

In alkaline or neutral solutions, the dominant molybdenum species is the simple, tetrahedral monomeric molybdate ion, [MoO₄]²⁻. imoa.infoimoa.info As the pH of the solution is lowered (acidified), a series of condensation and polymerization reactions occur, leading to the formation of complex polyoxomolybdates (POMs). imoa.info

Heptamolybdate ([Mo₇O₂₄]⁶⁻): This is arguably the most important and well-known polyoxomolybdate anion, commonly referred to as paramolybdate. It forms in the pH range of approximately 5 to 6 at sufficient molybdenum concentrations (>10⁻³ mol/L). imoa.info The structure of the heptamolybdate ion consists of seven edge-sharing MoO₆ octahedra. researchgate.net The common laboratory chemical "ammonium molybdate" is typically ammonium heptamolybdate tetrahydrate, (NH₄)₆[Mo₇O₂₄]·4H₂O. researchgate.netwikipedia.org

Other Polymeric Species: Depending on the specific pH and concentration, other polymeric anions can form. For example, at lower pH values (around 3-5), the octamolybdate ion, [Mo₈O₂₆]⁴⁻, becomes a significant species. imoa.info The existence of other species like dimolybdate ([Mo₂O₇]²⁻) and decamolybdate ([Mo₁₀O₃₄]⁸⁻) has also been discussed in the context of varying pH and concentration. truegeometry.com

Ammonium Molybdenum Complexes in Aqueous Media

The ammonium ion (NH₄⁺), or "azanium," acts as a counterion to the various molybdate anions present in solution. The specific ammonium molybdate salt that crystallizes from a solution is determined by the dominant polyoxomolybdate species present under the crystallization conditions. researchgate.netwikipedia.org

Ammonium heptamolybdate is readily prepared by dissolving molybdenum trioxide in an excess of aqueous ammonia (B1221849) and allowing the solution to evaporate. researchgate.netwikipedia.orgatamanchemicals.com As the excess ammonia escapes, the pH of the solution drops into the range of 5-6, which favors the formation of the [Mo₇O₂₄]⁶⁻ anion, leading to the crystallization of (NH₄)₆[Mo₇O₂₄]·4H₂O. researchgate.netwikipedia.org The presence of the ammonium ion is crucial for stabilizing this particular crystalline structure. Raman spectroscopy studies on aqueous ammonium molybdate solutions have shown the equilibrium between [MoO₄]²⁻ and heptamolybdate species, which is influenced by temperature and ammonia concentration. anl.gov

pH-Dependent Equilibria of Molybdate Species

The speciation of molybdate in aqueous solution is fundamentally controlled by pH. imoa.infotruegeometry.com The transitions between different monomeric and polymeric forms can be summarized by a series of protonation and condensation equilibria.

pH > 7: The simple tetrahedral molybdate ion, [MoO₄]²⁻, is the predominant species. imoa.info

pH 5–6: As the solution becomes more acidic, protonation of the molybdate ion occurs, leading to condensation reactions. At molybdenum concentrations above ~10⁻³ M, this results in the formation of the heptamolybdate ion, [Mo₇O₂₄]⁶⁻. imoa.info

pH 3–5: With a further decrease in pH, the octamolybdate ion, [Mo₈O₂₆]⁴⁻, becomes the dominant polymeric species. imoa.info

pH < 2: In strongly acidic solutions, the equilibria shift towards the formation of protonated species of hepta- and octamolybdates, and eventually, at very low pH, cationic species like [MoO₂]²⁺ may form. imoa.infoelectrochemsci.orgacs.org

The following table summarizes the dominant molybdate species found at different pH ranges in an aqueous solution with sufficient molybdenum concentration for polymerization.

Table 2: Dominant Molybdate Species as a Function of pH

| pH Range | Dominant Molybdenum Species | Chemical Formula |

| > 7 | Monomeric Molybdate | [MoO₄]²⁻ |

| 5 - 6 | Heptamolybdate (Paramolybdate) | [Mo₇O₂₄]⁶⁻ |

| 3 - 5 | Octamolybdate | [Mo₈O₂₆]⁴⁻ |

| 0 - 1 | Molybdic Acid / Cationic Species | H₂MoO₄ / [MoO₂]²⁺ |

This table is a simplified representation of complex, concentration-dependent equilibria. imoa.infoacs.org

Polyoxometalate (POM) Chemistry Based on Molybdenum

Polyoxometalates (POMs) are a vast class of inorganic metal-oxygen clusters formed by early transition metals in high oxidation states, most notably molybdenum and tungsten. wikipedia.orgnih.gov Molybdenum, in particular, exhibits a remarkable versatility in forming a wide array of POM structures due to the flexibility of Mo-O-Mo linkages, accessible redox states (primarily Mo(V) and Mo(VI)), and various possible coordination numbers. lsbu.ac.uk These compounds, ranging from discrete multianionic clusters to gigantic nanosized assemblies, have garnered significant attention for their diverse applications in catalysis, materials science, and medicine. frontiersin.orgnih.gov

Formation and Structure of "Molybdenum Blue" Clusters

"Molybdenum Blue" refers to a class of intensely colored, mixed-valence polyoxomolybdates containing both Mo(V) and Mo(VI). wikipedia.org These species are not a single compound but rather a collection of giant, soluble cluster anions that form under specific conditions. rsc.org Their characteristic blue color arises from the presence of delocalized 4d electrons within the mixed-valence framework. lsbu.ac.uk

The formation of Molybdenum Blue typically occurs in aqueous solutions through the reduction of acidified molybdate(VI) solutions. wikipedia.orgresearchgate.net The process is a self-assembly phenomenon that is highly sensitive to factors such as pH, the molar ratio of the reducing agent to molybdenum, and reaction time. nih.govrcsi.scienceresearchgate.net Various organic and inorganic reducing agents can be employed, including glucose, ascorbic acid, hydroquinone, and sulfur dioxide. nih.govtaylorandfrancis.com For instance, stable dispersions of Molybdenum Blue can be synthesized by reducing an ammonium heptamolybdate solution with glucose in an acidic medium, with particle formation occurring in a pH range of approximately 1.4 to 2.2. researchgate.netrcsi.science The synthesis often involves the initial formation of isopolymolybdate ions in the acidic solution, which are then reduced and self-assemble into larger clusters. researchgate.net

The structures of Molybdenum Blue clusters are famously large and complex. One of the most well-documented archetypes is the wheel-shaped or toroidal {Mo₁₅₄} cluster, with the formula [Mo₁₅₄O₄₆₂H₁₄(H₂O)₇₀]¹⁴⁻. wikipedia.org This massive nanocluster has an external diameter of about 3.4-3.8 nm and is constructed from 14 {Mo₁₁}-type units linked together. lsbu.ac.ukwikipedia.org Other significant structural types include even larger wheel-shaped clusters like {Mo₁₇₆}, a lemon-shaped {Mo₃₆₈} cluster, and spherical {Mo₁₀₂}-type Keplerates. rsc.org The formation of these different skeletal types is influenced by the concentration of the reducing agent; wheel and lemon shapes tend to form in weakly reduced solutions, while more highly reduced conditions favor the spherical Keplerates. rsc.org These giant clusters can further self-assemble into even larger, essentially monodisperse, spherical, vesicle-like superclusters with diameters reaching up to 90 nm, stabilized by hydrogen bonding and van der Waals forces. lsbu.ac.ukwikipedia.org

Table 1: Formation Conditions for Molybdenum Blue Dispersions

| Reducing Agent | Optimal Molar Ratio (Reducing Agent/Mo) | Optimal Molar Ratio (H⁺/Mo) | Resulting Species | Reference |

|---|---|---|---|---|

| Glucose | 7:1 | 0.5 - 1.0 | Toroidal Nanoclusters | nih.govresearchgate.net |

| Hydroquinone | 4:1 | 1.5 | Toroidal Nanoclusters | nih.govresearchgate.net |

| Ascorbic Acid | 1:1 | 1.0 | Toroidal Nanoclusters | nih.govresearchgate.net |

Heteropoly Molybdates (e.g., PrMo₁₂O₄₂)

Heteropoly molybdates are a subclass of POMs that incorporate one or more "heteroatoms" from other elements within the molybdenum-oxygen framework. britannica.com These compounds are known for their structural diversity and stability, often greater than their isopoly counterparts. britannica.comdtic.mil About 70 different elements can act as central heteroatoms, leading to thousands of possible heteropoly acids and their salts. britannica.com

A notable example is the praseodymium-containing heteropolymolybdate, NH₄{Mn₄[PrMo₁₂O₄₂]}·18H₂O, which features the [PrMo₁₂O₄₂]⁹⁻ anion. frontiersin.orgnih.gov This anion belongs to the "Silverton-type" POMs, first identified with a cerium heteroatom. frontiersin.org In this structure, the praseodymium (Pr³⁺) ion is located at the center of the polyanion and is twelve-coordinated to oxygen atoms. frontiersin.org The surrounding molybdenum framework is constructed from six dimeric {Mo₂O₉} units, which are themselves formed by two face-sharing {MoO₆} octahedra. These six {Mo₂O₉} groups connect through corner-sharing to create the {Mo₁₂O₄₂} cage that encapsulates the central Pr³⁺ ion. frontiersin.org In the extended crystal lattice, these [PrMo₁₂O₄₂]⁹⁻ polyanions are linked into a three-dimensional framework by distorted {MnO₆} octahedra. frontiersin.org

Table 2: Structural Details of the [PrMo₁₂O₄₂]⁹⁻ Anion

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Central Heteroatom | Praseodymium ion | Pr³⁺ | frontiersin.org |

| Pr Coordination Number | Number of oxygen atoms bonded to Pr | 12 | frontiersin.org |

| Pr-O Bond Length | Distance between Pr and coordinated O atoms | 2.559(3) Å | frontiersin.org |

| Mo Oxidation State | Calculated from bond valence sum | +6 | frontiersin.org |

| Mo-O Bond Lengths | Range of distances within {MoO₆} octahedra | 1.691–2.339 Å | frontiersin.org |

| Structural Motif | Arrangement of {MoO₆} octahedra | Six corner-sharing {Mo₂O₉} groups | frontiersin.org |

Functionalized Molybdenum-Containing POMs

The ability to covalently attach organic functional groups to POMs has created a vast field of organic-inorganic hybrid materials. frontiersin.orgresearchgate.net This functionalization allows for the fine-tuning of the physical and chemical properties of POMs, leading to advanced materials for catalysis, energy applications, and molecular electronics. nih.govfrontiersin.orgrsc.org

Functionalization can be achieved through several strategies. One common method involves using lacunary (or vacant) POMs, where one or more metal centers are missing, creating reactive sites for grafting organic moieties. frontiersin.org Organosilicon and organotin groups, for example, can be covalently bonded to these vacant sites. frontiersin.orgnih.gov Another approach is the esterification or condensation reaction of organic alkoxy groups with protonated bridging oxygen atoms on plenary (fully intact) POMs, such as the Anderson-type POM. frontiersin.org This results in Class II hybrids, where the inorganic and organic components are linked by strong covalent or iono-covalent bonds. frontiersin.org

The introduction of organic functionalities can significantly alter the properties of the molybdenum-based POM. For instance, attaching photosensitive organotin moieties to a Keggin POM can lower its band gap, enabling it to act as a visible-light photocatalyst. frontiersin.org Similarly, functionalizing Anderson-type POMs with organic groups has produced catalysts for the selective aerobic oxidation of aldehydes and the oxidative esterification of alcohols. frontiersin.org Furthermore, molybdenum-based POMs have been functionalized and integrated into various frameworks, including metal-organic frameworks (MOFs), to create hybrid materials with enhanced properties like gas adsorption and photochromism. nih.govmdpi.comresearchgate.net

Table 3: Examples of Functionalized Molybdenum-Containing POMs

| POM Archetype | Functional Group | Application/Property | Reference |

|---|---|---|---|

| Keggin-type (PMo₁₂) | Organo-alkoxy (e.g., -OMe) | Early example of organic-alkoxy derivatives | frontiersin.org |

| Anderson-type (FeMo₆) | Triol [NH₂C(CH₂O)₃] | Catalyst for aerobic oxidation of aldehydes | frontiersin.org |

| Anderson-type (CrMo₆) | Triol [(OCH₂)₃CCH₂OH] | Catalyst for oxidative esterification of alcohols | frontiersin.org |

| Keggin-type (PMo₄Mo₈) | Used as reducing agent for Ag NPs on graphene | Electrocatalyst for Oxygen Reduction Reaction (ORR) | rsc.org |

| Various Mo-POMs | 1,2,3-triazole ligands | POMOFs with selective gas adsorption (CO₂, CH₄) and photochromism | nih.govrsc.org |

Coordination Environments in Molybdenum Complexes

Octahedral and Pseudo-Pentagonal Bipyramidal Geometries

The most prevalent coordination environment for molybdenum in polyoxometalates is the octahedral {MoO₆} geometry. wikipedia.orgbritannica.com In this arrangement, the molybdenum atom is surrounded by six oxygen atoms. These octahedra serve as the fundamental building blocks, linking together by sharing corners or edges to form the extended structures of isopoly and heteropoly anions. britannica.comdalalinstitute.com For example, the [Mo₈O₂₆]⁴⁻ anion is composed of eight edge-sharing MoO₆ octahedra, while the Silverton-type [PrMo₁₂O₄₂]⁹⁻ anion is built from face-sharing and corner-sharing MoO₆ octahedra. britannica.comfrontiersin.org

While less common, the pseudo-pentagonal bipyramidal {MoO₇} geometry is also a significant structural feature in certain molybdenum clusters, particularly in the highly reduced "Molybdenum Blue" species. wikipedia.org This seven-coordinate environment is found, for example, as the central unit in the {(Mo)Mo₅}-type building block, which consists of a central MoO₇ pentagonal bipyramid sharing edges with five MoO₆ octahedra. wikipedia.org This specific building block is a key component in the structure of the giant wheel-shaped {Mo₁₅₄} cluster. wikipedia.org

Mo=O and Mo-O Bond Characteristics in Oxo-Peroxo Complexes

The nature of the molybdenum-oxygen bonds within a POM cluster is not uniform and is crucial to its structure and reactivity. There is a clear distinction between terminal and bridging oxygen atoms, which results in different bond lengths and strengths.

Terminal Mo=O bonds: These are double bonds formed with oxygen atoms that are not shared between molybdenum centers. They are characterized by their short bond lengths, typically in the range of 1.691 Å, as seen in the [PrMo₁₂O₄₂]⁹⁻ anion. frontiersin.org The presence of Mo=O bonds for chain termination is a key feature in the formation of diverse POM structures. lsbu.ac.uk In Anderson-type POMs, each addenda molybdenum atom has two terminal oxygen atoms, which contributes to their high reactivity. sphinxsai.com

Bridging Mo-O-Mo bonds: These are single bonds where an oxygen atom links two or more molybdenum centers. These bonds are significantly longer and more flexible than terminal Mo=O bonds. lsbu.ac.ukfrontiersin.org For instance, in [PrMo₁₂O₄₂]⁹⁻, the Mo-O bond lengths extend up to 2.339 Å for bridging oxygens. frontiersin.org The flexibility in the Mo-O-Mo bond angles is a primary reason for the vast structural variety observed in polyoxomolybdates. lsbu.ac.uk

This differentiation in bond character is fundamental to the stability and assembly of the clusters. Electrostatic principles are often used to rationalize the observed bond lengths and angles within the polyhedral assemblages. dtic.mil

Table 4: Representative Molybdenum-Oxygen Bond Lengths

| Complex/Structure | Bond Type | Bond Length (Å) | Reference |

|---|---|---|---|

| [PrMo₁₂O₄₂]⁹⁻ | Mo-O (terminal) | ~1.691 | frontiersin.org |

| Mo-O (bridging) | up to 2.339 | frontiersin.org | |

| General POMs | Mo=O (terminal) | Short | lsbu.ac.uk |

| General POMs | Mo-O-Mo (bridging) | Longer, flexible | lsbu.ac.uk |

Advanced Spectroscopic and Microscopic Characterization of Molybdenum Materials

X-ray Diffraction Techniques for Structural Analysis

X-ray diffraction (XRD) is a cornerstone technique for elucidating the atomic and molecular structure of crystalline materials. By analyzing the elastic scattering of X-rays from the electron clouds of atoms in the material, XRD provides detailed information about crystal structure, phase, and crystallinity.

Powder X-ray Diffraction (XRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (XRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and assess the degree of crystallinity in a sample. nih.govusask.ca The technique involves irradiating a finely powdered sample with a monochromatic X-ray beam and measuring the intensity of the diffracted beams at various angles. The resulting diffraction pattern is a fingerprint of the crystalline material.

In the context of ammonium (B1175870) molybdate (B1676688), XRD is crucial for distinguishing between different forms, such as ammonium monomolybdate ((NH₄)₂MoO₄) and ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O). researchgate.netresearchgate.net For instance, the thermal decomposition of ammonium heptamolybdate tetrahydrate can be monitored using XRD to identify the resulting molybdenum oxide phases, such as α-MoO₃, β-MoO₃, Mo₄O₁₁, or MoO₂. researchgate.netmpg.deresearchgate.net The sharpness and intensity of the diffraction peaks provide information about the material's crystallinity; sharp, well-defined peaks are indicative of a highly crystalline structure, whereas broad humps suggest an amorphous or poorly crystalline nature. acs.org

In one study, the decomposition of ammonium heptamolybdate was investigated in situ, revealing the formation of ammonium tetramolybdate ((NH₃)₂Mo₄O₁₃) as a well-crystallized intermediate phase under specific conditions. mpg.de Another investigation used XRD to confirm the phase purity of newly synthesized ammonium molybdate, comparing the resulting pattern to standard data from the International Centre for Diffraction Data (ICDD). mpg.deniscair.res.in

Table 1: Representative XRD Peaks for Molybdenum Compounds This table is for illustrative purposes; actual peak positions (2Θ) can vary with the specific crystalline phase and instrument parameters.

| Compound/Phase | Major Diffraction Peaks (2Θ) | Reference |

|---|---|---|

| Ammonium Heptamolybdate | ~11.5°, 18.4°, 26.5°, 30.1° | researchgate.net |

| Orthorhombic α-MoO₃ | 12.8°, 23.3°, 25.7°, 27.3°, 33.8° | researchgate.net |

| Monoclinic β-MoO₃ | 23.5°, 26.0°, 28.1° | researchgate.net |

Single Crystal X-ray Diffraction for Molecular Structures

For molybdenum compounds, single-crystal XRD has been instrumental in structurally characterizing a vast number of anionic molybdates with ammonium cations. niscair.res.in These studies reveal the intricate coordination environments of the molybdenum atoms, which are often octahedral or tetrahedral. acs.org For example, in ammonium heptamolybdate, the Mo atoms are in octahedral coordination, whereas in sodium molybdate, they are tetrahedrally coordinated. acs.org The structure of ammonium dimolybdate is even more complex, containing infinite chains of (Mo₂O₇)²⁻ ions that are composed of equal numbers of distorted octahedral and tetrahedral units. acs.org This detailed structural information is fundamental to understanding the chemical reactivity and physical properties of these materials.

Surface-Sensitive Spectroscopies for Elemental and Electronic States

Surface-sensitive spectroscopies are critical for analyzing the elemental composition and electronic states of the outermost atomic layers of a material. These techniques are particularly important for applications where surface interactions, such as catalysis, are paramount.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-analytical technique that provides quantitative information about the elemental composition and chemical (oxidation) states of the elements within the top 3-10 nanometers of a material's surface. youtube.com The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation state.

XPS is frequently used to study molybdenum-based materials. acs.org For azanium;dioxido(dioxo)molybdenum, XPS can precisely determine the oxidation state of molybdenum, which is typically Mo(VI). The Mo 3d spectrum for Mo(VI) in molybdenum clusters synthesized from ammonium heptamolybdate shows a characteristic doublet, with the Mo 3d₅/₂ peak appearing at a binding energy of approximately 232.7 eV and the Mo 3d₃/₂ peak at around 235.8 eV. researchgate.net The presence of lower oxidation states, such as Mo(V) or Mo(IV), would result in additional peaks at lower binding energies. osti.gov This makes XPS an invaluable tool for monitoring redox processes, for instance, during the electrochemical reduction of ammonium paramolybdate. osti.gov

Table 2: Typical XPS Binding Energies for Molybdenum Oxides

| Element | Orbital | Oxidation State | Binding Energy (eV) |

|---|---|---|---|

| Mo | 3d₅/₂ | Mo(VI) | ~232.7 - 233.0 |

| Mo | 3d₃/₂ | Mo(VI) | ~235.8 - 236.1 |

Note: Binding energies can be influenced by the chemical environment and sample charging effects. Data compiled from multiple sources. acs.orgresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS) for Local Structure

Extended X-ray Absorption Fine Structure (EXAFS) is a synchrotron-based technique that provides information about the local atomic environment around a specific element. nih.govusask.ca It probes the fine structure in the X-ray absorption spectrum above an absorption edge. Analysis of the EXAFS region can determine the coordination number, identity, and distance of the atoms neighboring the absorbing atom.

EXAFS is particularly useful for characterizing materials that may be amorphous or poorly crystalline, where long-range order is absent, making traditional diffraction techniques less effective. acs.org For molybdenum compounds, Mo K-edge EXAFS studies can reveal details about the Mo-O and Mo-Mo bond distances and coordination numbers. oup.comrsc.org For example, in situ EXAFS has been combined with XRD to study the thermal decomposition of ammonium heptamolybdate, providing detailed structural information on both short-range and long-range order as intermediate phases form. mpg.de This combined approach showed that during decomposition in a helium atmosphere, an amorphous Mo₄O₁₁ phase forms and its long-range ordering proceeds at higher temperatures. mpg.de

Vibrational Spectroscopies for Molecular and Lattice Dynamics

Vibrational spectroscopies, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules and crystal lattices. These techniques are based on the interaction of light with the material, leading to transitions between vibrational energy levels. The resulting spectra provide a characteristic fingerprint of the compound, offering information on functional groups, molecular symmetry, and bonding.

For this compound, Raman spectroscopy is a powerful tool for distinguishing between different molybdate species. niscair.res.inresearchgate.net The tetrahedral monomolybdate ion [MoO₄]²⁻, present in diammonium monomolybdate, exhibits a very strong and characteristic Raman signal around 891-894 cm⁻¹. niscpr.res.in In contrast, the more complex polyanion in ammonium heptamolybdate shows a strong band at approximately 936 cm⁻¹. researchgate.netniscpr.res.in This clear spectral distinction allows for the facile confirmation of the synthesis of diammonium monomolybdate. niscpr.res.in

Infrared (IR) spectroscopy provides complementary information. The IR spectrum of ammonium molybdate shows strong absorptions corresponding to the stretching and bending vibrations of Mo-O and Mo-O-Mo bonds, typically in the 600-1000 cm⁻¹ region. researchgate.netresearchgate.net For example, vibrations at bands around 620, 880, and 990 cm⁻¹ represent the stretching of the Mo-O bond and the stretching and bending of Mo-O-Mo bridges. researchgate.net A strong, sharp peak around 1400-1411 cm⁻¹ is also observed, which corresponds to the N-H bending vibration (δN-H) of the ammonium cation (azanium). niscpr.res.inresearchgate.net

Table 3: Key Vibrational Modes for Ammonium Molybdate

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Raman | 891-894 | ν(Mo-O) symmetric stretch in [MoO₄]²⁻ | niscpr.res.in |

| Raman | 833 | ν(Mo-O) asymmetric stretch in [MoO₄]²⁻ | niscpr.res.in |

| Raman | 313 | δ(O-Mo-O) bending mode | niscpr.res.in |

| IR | ~1411 | δ(N-H) bending in NH₄⁺ | niscpr.res.in |

| IR | 894 | ν(Mo-O) | niscpr.res.in |

| IR | 841 | ν(Mo-O) | niscpr.res.in |

Electron Microscopy for Morphology and Nanostructure

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and determine the particle size of this compound. SEM analysis reveals the three-dimensional topography of the crystalline material. The particle size and morphology of ammonium heptamolybdate, a closely related compound, can vary depending on the source and preparation method. anl.gov For instance, different batches may exhibit notable variations in particle size and shape. anl.gov The control of particle size is crucial, especially when the material is a precursor for other products, such as molybdenum trioxide, as the initial particle size can influence the properties of the final material. anl.gov

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is particularly useful for characterizing the nanostructure of materials. Ammonium molybdate has been utilized as a negative-staining agent in TEM for the single-particle analysis of biological macromolecules. nih.govnih.gov This application highlights its ability to provide high contrast for imaging. When used as a precursor in the synthesis of nanomaterials, such as molybdenum disulfide (MoS₂), TEM analysis of the resulting nanostructures reveals detailed morphological features, like the flower-like structures of MoS₂ nanosheets or the nanocube outlines of composite catalysts. acs.org Although direct TEM characterization of this compound nanoparticles is less commonly reported in the provided context, its use in related applications underscores the utility of TEM in studying molybdate-based materials at the nanoscale.

Other Advanced Characterization Modalities

UV-Visible absorption spectroscopy is used to study the electronic transitions within this compound. The molybdate ion in aqueous solution exhibits characteristic absorption peaks in the ultraviolet region. Typically, a peak is observed around 207-208 nm with a shoulder near 232 nm. imoa.info These absorptions are attributed to ligand-to-metal charge transfer (LMCT) transitions within the tetrahedral [MoO₄]²⁻ ion. imoa.info The exact position and intensity of these peaks can be influenced by the pH of the solution and the concentration of the molybdate species. imoa.info For example, in the presence of certain analytes or in different chemical environments, shifts in the absorption bands can occur. One study noted absorption peaks at 221 nm and 285 nm for an ammonium molybdate solution in the presence of metronidazole, which were attributed to the transition from the valence band to the conduction band. researchgate.net Another investigation involving an iron(II) molybdate solution reported a charge-transfer band at 440 nm. researchgate.net

Electron Spin Resonance (ESR) for Paramagnetic Molybdenum Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying chemical species that have unpaired electrons. nanoscientific.org In the context of molybdenum chemistry, ESR is particularly valuable for the characterization of paramagnetic molybdenum species, suchas Mo(V) and Mo(III) ions. oup.com

Research on single crystals of ammonium paramolybdate tetrahydrate, ((NH₄)₆Mo₇O₂₄·4H₂O), irradiated with X-rays has demonstrated the formation of a paramagnetic species. tandfonline.com In this study, the unpaired electron was found to be primarily localized on one of the seven molybdenum atoms. The interaction of this electron with the magnetic moment of the molybdenum nucleus (specifically the ⁹⁵Mo and ⁹⁷Mo isotopes, both with nuclear spin I = 5/2) leads to a hyperfine splitting of the ESR spectrum. oup.comtandfonline.com The principal values for the g-tensor and the hyperfine coupling tensor were determined, revealing that their principal axes were not coincident. tandfonline.com

Another study investigated the thermal decomposition of ammonium molybdate, which results in the formation of molybdenum trioxide (MoO₃). oup.com During this process, at temperatures between 250°C and 450°C, ESR signals were detected, indicating the presence of paramagnetic Mo⁵⁺ and Mo³⁺ ions. The intensity of the ESR signal reached its maximum at 300°C. oup.com These findings are crucial for understanding the intermediate species formed during the synthesis of molybdenum-based catalysts.

| Parameter | Value | Compound | Conditions |

| g-tensor (principal values) | g₁=1.957, g₂=1.920, g₃=1.867 | [Mo₇O₂₄H]⁶⁻ | X-ray irradiated single crystal of (NH₄)₆Mo₇O₂₄·4H₂O |

| Hyperfine coupling (principal values) | A₁(⁹⁵Mo)=25 G, A₂(⁹⁵Mo)=30 G, A₃(⁹⁵Mo)=82 G | [Mo₇O₂₄H]⁶⁻ | X-ray irradiated single crystal of (NH₄)₆Mo₇O₂₄·4H₂O |

Table 1: ESR Parameters for a Paramagnetic Molybdenum Species. Data sourced from tandfonline.com.

Nuclear Magnetic Resonance (NMR) for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure and dynamics of molecules in solution. For molybdenum compounds, ⁹⁵Mo NMR is particularly informative due to the wide chemical shift range of this isotope, which is sensitive to the coordination environment of the molybdenum atom. nih.govresearchgate.net

Studies of aqueous molybdate solutions have utilized ⁹⁵Mo and ¹⁷O NMR to identify the various isopolymolybdate species present at different pH values. nih.govresearchgate.net The IUPAC-named compound "this compound," which corresponds to ammonium molybdate ((NH₄)₂MoO₄), exists in equilibrium with various polyoxomolybdate anions in solution. The speciation is highly dependent on the molybdenum concentration and pH. imoa.infomolybdenumconsortium.organl.gov

For instance, at a pH of 5, the heptamolybdate ion ([Mo₇O₂₄]⁶⁻) is a dominant species. Its ⁹⁵Mo NMR spectrum exhibits distinct signals corresponding to the different molybdenum environments within the polyanion. nih.govresearchgate.net As the pH is lowered, further condensation occurs, leading to the formation of other species like the β-octamolybdate ion ([β-Mo₈O₂₆]⁴⁻). nih.gov The chemical shifts observed in ⁹⁵Mo NMR are indicative of the number and type of terminal and bridging oxygen atoms surrounding the molybdenum center. nih.gov

| Molybdenum Species | ⁹⁵Mo Chemical Shift (ppm) | Conditions |

| [Mo₇O₂₄]⁶⁻ | 210, 32, ~15 | pH = 5 |

| [β-Mo₈O₂₆]⁴⁻ | ~100, 10 | Acidic solution |

| Cationic oxospecies (e.g., [MoO₂]²⁺) | -62 to -69 | Acidic solution |

Table 2: ⁹⁵Mo NMR Chemical Shifts for Various Molybdate Species in Aqueous Solution. Data sourced from nih.gov.

Small-Angle X-ray Scattering (SAXS) for Solution Speciation

Small-Angle X-ray Scattering (SAXS) is a technique used to study the size, shape, and distribution of nanoscale particles in solution. desy.deresearchgate.netresearchgate.net It is particularly well-suited for characterizing the complex speciation of polyoxomolybdates in aqueous environments. The high electron density of molybdenum provides excellent scattering contrast, allowing for detailed analysis of the size and shape of the polyanions. researchgate.netresearchgate.net

SAXS investigations of polyoxometalate (POM) solutions have provided valuable insights into their aggregation behavior. For example, a study on a large "big wheel" shaped POM, Na₁₅[Mo₁₄₄O₄₀₉(OH)₂₈(H₂O)₅₆], in both methanol (B129727) and water revealed a radius of gyration (Rg) of approximately 1.73 nm for the freshly prepared solutions. desy.de This indicates that the initial cluster size is consistent in both solvents. However, after aging the methanolic solution for 36 hours, the Rg value increased significantly to 7.54 nm, suggesting the formation of larger aggregates over time. desy.de

| Polyoxometalate Solution | Radius of Gyration (Rg) (nm) | Maximum Diameter (Dmax) (nm) |

| Freshly prepared in methanol | 1.726 ± 0.0028 | 5.1 |

| Freshly prepared in water | 1.729 ± 0.0061 | Not reported |

| 36 hours aged in methanol | 7.54 ± 0.026 | Not reported |

Table 3: SAXS Data for a "Big Wheel" Polyoxometalate in Solution. Data sourced from desy.de.

Atomic Force Microscopy (AFM) for Surface Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. nih.govumd.edu It is widely used to characterize the surface morphology and roughness of materials at the nanoscale. researchgate.netresearchgate.netchalcogen.ro

In the context of molybdenum materials, AFM has been employed to investigate the surface of thin films. Studies on molybdenum thin films deposited by sputtering have shown that the root-mean-square (RMS) roughness of the films increases with their thickness. researchgate.net The grain size and surface roughness are also influenced by the deposition temperature. researchgate.net

AFM can be operated in various modes, such as tapping mode, which is particularly useful for imaging soft or delicate surfaces without causing damage. nih.gov Phase imaging in AFM can provide additional information about the material properties, such as stiffness and adhesion. researchgate.net By analyzing the surface topography and roughness, AFM contributes to understanding the structure-property relationships of molybdenum-based materials, which is critical for their application in areas like electronics and coatings. researchgate.netchalcogen.ro

| Material | Deposition/Annealing Conditions | Average Roughness (nm) |

| ZAO thin film | Annealed at 200 °C | 14.52 |

| ZAO thin film | Annealed at 500 °C | 25.07 |

Table 4: Surface Roughness of Zinc Aluminum Oxide (ZAO) Thin Films Measured by AFM. Data sourced from chalcogen.ro.

Theoretical and Computational Investigations of Molybdenum Based Systems

Density Functional Theory (DFT) Applications

DFT has been widely applied to study molybdenum-based systems, providing a framework for understanding their fundamental chemical and physical properties.

Theoretical structural optimization using DFT allows for the determination of stable geometries of molecules. For ammonium (B1175870) molybdate (B1676688), computational studies, in conjunction with experimental X-ray diffraction, help to characterize its solid-state structure. Ammonium monomolybdate, (NH₄)₂MoO₄, is known to exist in at least two polymorphic forms, which differ in their crystal lattice constants and the spatial arrangement of the ammonium cations relative to the tetrahedral molybdate anions. researchgate.net

One of these forms crystallizes in the monoclinic C2/m space group, isostructural with potassium molybdate. researchgate.net The lattice parameters, as determined by X-ray crystallography, provide a precise description of the unit cell.

Table 1: Crystallographic Data for Ammonium Molybdate ((NH₄)₂MoO₄)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 1263.6(3) pm |

| b | 652.2(1) pm |

| c | 776.4(2) pm |

| β | 117.36(1)° |

| Volume | 568.3(2) · 10⁶ pm³ |

Source: researchgate.net

In more complex systems, such as isolated molybdate species supported on silica, DFT calculations have been used to model different potential structures, including penta-coordinated mono-oxo and tetra-coordinated di-oxo species, and to determine their relative thermodynamic stabilities under various conditions. iaea.org

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical component of computational analysis. chemsrc.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.commdpi.comnih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. Its energy level is related to the molecule's ionization potential, and it is the primary site for electrophilic attack. mdpi.commdpi.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. Its energy level is related to the electron affinity, and it is the primary site for nucleophilic attack. mdpi.commdpi.com

A small HOMO-LUMO gap generally signifies a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov While specific DFT calculations for the HOMO-LUMO gap of azanium;dioxido(dioxo)molybdenum are not detailed in the available literature, DFT studies on various organic and inorganic molecules consistently use this analysis to predict reactivity. irjweb.comnih.gov For instance, in other complex molecules, the distribution of HOMO and LUMO across the structure helps identify the most probable sites for reaction. nih.gov

Table 2: Conceptual Overview of Frontier Molecular Orbitals

| Orbital | Role in Chemical Reactions | Information Derived |

|---|---|---|

| HOMO | Electron Donor | Ionization Potential, Site of Electrophilic Attack |

| LUMO | Electron Acceptor | Electron Affinity, Site of Nucleophilic Attack |

| HOMO-LUMO Gap | Energy for Electronic Excitation | Chemical Reactivity, Kinetic Stability, Polarizability |

DFT calculations are a powerful tool for simulating the vibrational spectra (Infrared and Raman) of molecules. researchgate.net These theoretical spectra can be compared with experimental data for structural validation and band assignment. iaea.orgresearchgate.net

For ammonium molybdate, experimental Fourier Transform Infrared (FTIR) spectroscopy has identified characteristic strong absorption bands at 911 ± 2, 889 ± 2, and 856 ± 2 cm⁻¹. researchgate.net Computational studies on related compounds, such as ammonium metavanadate, demonstrate how DFT can be used to analyze normal vibrational modes. nih.govrsc.org In such studies, different spectral regions are assigned to specific bond vibrations, like N-H stretching or metal-oxygen stretching. nih.gov For molybdate species on silica, DFT has been used to compare calculated Raman spectra with experimental results, helping to identify the prominent surface species. iaea.org

Table 3: Experimental IR Absorption Bands for Ammonium Molybdate

| Wavenumber (cm⁻¹) | Description |

|---|---|

| 911 ± 2 | Strong absorption |

| 889 ± 2 | Strong absorption |

| 856 ± 2 | Strong absorption |

Source: researchgate.net

This corroboration between theoretical and experimental spectra is crucial for confirming the proposed structures and understanding the bonding within the molecule.

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for studying compounds with unpaired electrons (paramagnetic species). chemrxiv.org The compound this compound contains Mo(VI), which is a d⁰ ion and therefore diamagnetic, making it EPR silent. However, DFT is extensively used to predict and interpret EPR parameters for paramagnetic molybdenum species, such as those containing Mo(V). chemrxiv.orgnih.gov

These calculations are critical for establishing reliable structure-spectroscopy correlations in molybdenum-containing enzymes and catalysts where Mo(V) intermediates are common. chemrxiv.org The key EPR parameters calculated via DFT are the g-tensor and the hyperfine coupling (HFC) tensor .

g-tensor: Describes the interaction of the unpaired electron's spin with an external magnetic field. nih.gov

Hyperfine Coupling (HFC) Tensor: Describes the interaction between the electron spin and nuclear spins. chemrxiv.org

Studies have shown that hybrid density functionals, which include a portion of exact Hartree-Fock exchange, are particularly effective at reproducing experimental g and HFC tensors for Mo(V) complexes. chemrxiv.orgnih.gov These computational approaches can distinguish between different stereochemistries and help interpret complex experimental spectra, even determining the orientation of the tensors relative to the molecular structure. nih.gov

Table 4: Information from DFT-Predicted EPR Parameters

| EPR Parameter | Physical Origin | Information Provided |

|---|---|---|

| g-tensor | Interaction of electron spin with external magnetic field and orbital angular momentum (spin-orbit coupling). | Provides insight into the electronic structure and the nature of the bonds around the paramagnetic center. |

| Hyperfine Coupling (HFC) Tensor | Interaction of electron spin with the magnetic moment of nearby nuclei (e.g., ⁹⁵Mo, ⁹⁷Mo). | Gives information about the delocalization of the unpaired electron onto the metal and ligand atoms, revealing details of the metal-ligand bonding. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping out the complex reaction pathways involved in chemical processes, such as electrodeposition.

The electrodeposition of molybdenum oxides from aqueous solutions of ammonium molybdate is a complex process. Computational and experimental studies have been combined to unravel the underlying mechanism. A key finding is that the presence of the ammonium ion, NH₄⁺, plays a crucial role. ysxbcn.com

In ammonium molybdate solutions, the molybdenum species can exist in various forms depending on the pH and concentration. At pH values above 5.5, the dominant species is the simple molybdate anion, MoO₄²⁻. However, in the pH range of 3.0 to 5.5, it condenses to form the paramolybdate anion, Mo₇O₂₄⁶⁻. ysxbcn.com

Catalytic Reaction Pathways (e.g., Propene Oxidation/Ammoxidation, Alkylation)

Computational studies have been instrumental in mapping the intricate reaction pathways of industrially significant catalytic processes involving molybdenum.

Propene Oxidation and Ammoxidation:

The selective oxidation and ammoxidation of propene over bismuth molybdate catalysts are classic examples elucidated by computational methods. escholarship.org Density functional theory (DFT) calculations have shown that the rate-limiting step for both the oxidation of propene to acrolein and its ammoxidation to acrylonitrile (B1666552) is the initial abstraction of a hydrogen atom from the methyl group of propene. acs.org This initial activation has a calculated apparent activation energy of 27.3 kcal/mol. acs.org

The proposed mechanism involves a synergistic relationship between bismuth and molybdenum sites. acs.orgresearchgate.net DFT studies on model clusters suggest that a Bi(V) site is required to activate the propene, forming an allyl radical intermediate. acs.orgresearchgate.net Subsequent reactions then occur on di-oxo Mo(VI) sites adjacent to the bismuth. acs.org The allyl species generated from the initial hydrogen abstraction stabilizes as an allyl alkoxide. acs.org This intermediate can then undergo further hydrogen abstraction to yield acrolein or react with ammonia (B1221849) to form allylamine, a precursor to acrylonitrile. acs.org

For ammoxidation, the formation of C-N bonds is proposed to occur through the reaction of allyl species with surface Mo=NH (imido) groups. escholarship.org These imido groups are thought to form from the reaction of Mo=O groups with ammonia. escholarship.org Calculations indicate that ammonia activation is more favorable on more reduced Mo(IV) sites compared to Mo(VI) sites. acs.org Furthermore, the adsorption of allyl groups is calculated to be more favorable on imido groups (Mo-NH) than on oxo groups (Mo-O). acs.org

Alkylation:

Molybdenum-catalyzed asymmetric allylic alkylation has been shown to proceed via a distinct "double-retention" mechanism, which contrasts with the "double-inversion" pathway typical of palladium-catalyzed reactions. researchgate.netnih.govnih.gov The catalytic cycle, investigated through a combination of experimental and computational studies, involves several key steps: researchgate.netnih.gov

Oxidative Addition: The process begins with the oxidative addition of the allylic substrate to a Mo(0) species, which results in the formation of an asymmetric η³-allylmolybdenum(II) complex. researchgate.net This step proceeds with retention of stereochemistry. researchgate.net

Nucleophile Coordination: The nucleophile, such as the anion of dimethyl malonate, coordinates to the metal center. nih.gov

Mechanistic studies have established that the reaction proceeds through a retention-retention pathway. nih.govnih.gov A proposed rationale for this involves the coordination of CO to form a seven-coordinate intermediate, which then undergoes reductive elimination to give the product with retained configuration. nih.gov DFT-guided design has also been applied to develop molybdenum catalysts for other alkylation reactions, such as the direct N-alkylation of anilines with alcohols, highlighting the predictive power of computational methods. acs.org

Decomposition Pathways of Molybdenum Complexes

The thermal decomposition of ammonium molybdates, such as ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) and ammonium dimolybdate ((NH₄)₂Mo₂O₇), is a complex, multi-step process that has been extensively studied through thermal analysis (TG/DTA) coupled with structural characterization (XRD, FTIR) and evolved gas analysis (MS). core.ac.ukscispace.com These investigations show that the decomposition pathways and intermediate products are highly dependent on the surrounding atmosphere (e.g., inert vs. oxidizing). core.ac.ukresearchgate.net

In an inert (N₂) atmosphere, the decomposition of (NH₄)₆Mo₇O₂₄·4H₂O proceeds in four steps, involving the parallel release of ammonia (NH₃) and water (H₂O). core.ac.uk The intermediate products identified include ammonium octamolybdate ((NH₄)₈Mo₁₀O₃₄), ammonium tetramolybdate ((NH₄)₂Mo₄O₁₃), and hexagonal molybdenum trioxide (h-MoO₃). core.ac.ukresearchgate.net The final solid product is predominantly orthorhombic molybdenum trioxide (o-MoO₃), often accompanied by a small amount of a partially reduced Mo₄O₁₁ phase. core.ac.uk

The decomposition of (NH₄)₂Mo₂O₄ in an inert atmosphere is even more complex, involving five steps with intermediates such as (NH₄)₂Mo₃O₁₀ and (NH₄)₂Mo₂O₇ before forming the common intermediate (NH₄)₂Mo₄O₁₃ and subsequently h-MoO₃ and o-MoO₃. scispace.com

In an oxidizing (air) atmosphere, the evolved ammonia is partially burned to form NO and N₂O. core.ac.uk This oxidation process can change some endothermic decomposition steps into exothermic events. core.ac.uk Under oxidizing conditions, the final product is pure o-MoO₃, without the formation of reduced oxide phases like Mo₄O₁₁. core.ac.uk

The decomposition pathway is also sensitive to the partial pressures of the gaseous products, water and ammonia. researchgate.net Low partial pressures of these gases can inhibit the crystallization of certain intermediates like ammonium tetramolybdate and instead promote the formation of hexagonal MoO₃. researchgate.net

| Starting Compound | Atmosphere | Key Decomposition Steps & Intermediates | Final Product(s) |

|---|---|---|---|

| (NH₄)₆Mo₇O₂₄·4H₂O | Inert (N₂) | (NH₄)₈Mo₁₀O₃₄ → (NH₄)₂Mo₄O₁₃ → h-MoO₃ | o-MoO₃ + Mo₄O₁₁ (minor) |

| (NH₄)₆Mo₇O₂₄·4H₂O | Oxidizing (Air) | (NH₄)₈Mo₁₀O₃₄ → (NH₄)₂Mo₄O₁₃ → h-MoO₃ (Evolved NH₃ is oxidized) | o-MoO₃ |

| (NH₄)₂Mo₂O₄ | Inert (N₂) | (NH₄)₂Mo₃O₁₀ / (NH₄)₂Mo₂O₇ → (NH₄)₂Mo₄O₁₃ → h-MoO₃ | o-MoO₃ + Mo₄O₁₁ (minor) |

| (NH₄)₂Mo₂O₄ | Oxidizing (Air) | (NH₄)₂Mo₃O₁₀ / (NH₄)₂Mo₂O₇ → (NH₄)₂Mo₄O₁₃ → h-MoO₃ (Evolved NH₃ is oxidized) | o-MoO₃ |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, offering insights into dynamic processes that are averaged out in many experimental techniques.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful approach for simulating large, complex systems where a purely quantum mechanical treatment is computationally prohibitive. aip.orgcecam.org This methodology partitions the system into two regions: a small, chemically active core (e.g., the catalytic active site and its immediate reactants) is treated with a high-level, accurate quantum mechanics method, while the remainder of the system (e.g., the bulk solvent or protein scaffold) is described by a computationally less expensive classical molecular mechanics force field. cecam.orgwwu.edu

This dual approach allows for the accurate modeling of electronic events like bond breaking/formation and charge transfer within the QM region, while still accounting for the structural and electrostatic influence of the larger environment. aip.orgcecam.org The main challenge lies in the treatment of the boundary between the QM and MM regions, especially when covalent bonds are cut across the partition. aip.org

While specific QM/MM simulation results for this compound are not detailed in the provided search results, this technique is highly applicable to the systems discussed herein. For example, a QM/MM simulation could model the catalytic cycle of propene oxidation on a molybdenum oxide surface embedded in a larger catalyst structure, or it could simulate the decomposition of an ammonium molybdate complex within an aqueous solution, explicitly treating the interactions with surrounding water molecules. Recent advances have demonstrated the power of hybrid quantum-classical workflows for modeling transition metal catalysts, underscoring the potential of these methods to solve challenging problems in quantum chemistry and materials science. joshuaberkowitz.us

Thermodynamic Analysis of Chemical Transformations

The thermodynamics of ammonium molybdate decomposition have been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). core.ac.ukresearchgate.net DSC measures the heat flow into or out of a sample as it is heated, revealing whether decomposition steps are endothermic (heat absorbing) or exothermic (heat releasing). core.ac.uk TGA measures the change in mass as a function of temperature, corresponding to the loss of volatile components like water and ammonia. researchgate.net

By analyzing DSC data at different heating rates, kinetic parameters such as the activation energy (Ea) for each decomposition step can be calculated using methods like the Kissinger equation. pku.edu.cnpku.edu.cn

| Ammonium Molybdate Species | Decomposition Step | Activation Energy (kJ/mol) | Reaction Order |

|---|---|---|---|

| Mixture of Ammonium Molybdates | Step 1 | 101.4 | 0.94 |

| Step 2 | 128.4 | 1.15 | |

| Step 3 | 122.9 | 1.03 |

Note: The specific species in the mixture were not detailed in the source but represent typical decomposition products of ammonium molybdate.

Thermodynamic calculations are also used to predict reaction products and temperatures in complex systems, such as in the synthesis of materials from ammonium molybdate precursors. researchgate.net

Catalytic Applications and Mechanistic Insights of Molybdenum Based Compounds

Molybdenum Oxides in Selective Oxidation and Ammoxidation

Molybdenum oxides, often prepared from ammonium (B1175870) molybdate (B1676688), are cornerstone catalysts in selective oxidation and ammoxidation reactions due to their exceptional redox properties and thermal stability. lidsen.com They are particularly effective in the petroleum and chemical industries for processes such as hydrodesulfurization and hydrodenitrogenation, which are crucial for improving fuel quality by removing sulfur and nitrogen contaminants from crude oil. lidsen.com

Molybdenum oxide-based catalysts are widely employed in the selective oxidation of alkanes and alkenes. researchgate.net For instance, molybdenum trioxide (MoO₃) is a key catalyst in the oxidation of methanol (B129727) to produce formaldehyde (B43269), a vital chemical intermediate. lidsen.comlidsen.com Supported molybdenum oxide catalysts are also utilized in various oxidation reactions, including the partial oxidation of alcohols. researchgate.net

The catalytic activity of molybdenum oxides in these reactions is attributed to their ability to facilitate oxygen atom transfer. The reaction mechanism often involves the reduction of molybdenum, which is accompanied by the transfer of an oxygen atom from the catalyst's lattice to the organic substrate. imoa.info While saturated hydrocarbons (alkanes) are generally less reactive, molybdenum-based catalysts can be used to oxidize them to more functionalized compounds. stackexchange.com In the case of alkenes, molybdenum complexes have proven to be highly effective catalysts for epoxidation, a process of significant industrial importance. mdpi.com

Table 1: Examples of Molybdenum-Catalyzed Selective Oxidation Reactions

| Reactant | Product | Catalyst System |

| Methanol | Formaldehyde | Iron Molybdate (Fe-Mo oxides) lidsen.comlidsen.com |

| Propylene (B89431) | Acrolein | Bismuth Molybdates (Bi-Mo oxides) wikipedia.org |

| Acrolein | Acrylic Acid | Molybdenum-Vanadium Oxides (Mo-V oxides) wikipedia.orgresearchgate.net |

| Styrene | Styrene Oxide | MoO₃ with TBHP as oxidant mdpi.com |

This table provides a summary of common selective oxidation reactions catalyzed by molybdenum-based compounds.

Ammoxidation is a vital industrial process that involves the reaction of a hydrocarbon with ammonia (B1221849) and oxygen to produce a nitrile. Molybdenum-based catalysts are central to these reactions. lidsen.com The most prominent example is the ammoxidation of propene to acrylonitrile (B1666552), a key monomer for the production of polymers and plastics. wikipedia.org Bismuth molybdate catalysts are particularly effective for this transformation. wikipedia.org

Molybdenum oxide catalysts supported on mixed oxides like ZrO₂–γ-Al₂O₃ have also been investigated for ammoxidation reactions, such as the ammoxidation of toluene to benzonitrile. rsc.org The performance of these catalysts is highly dependent on the composition and reaction temperature. rsc.org

The catalytic activity of molybdenum compounds is intrinsically linked to the ability of molybdenum to cycle between different oxidation states, most notably Mo(IV) and Mo(VI). wikipedia.org In many catalytic cycles, the Mo(VI) state acts as the active site for oxidation, where it gets reduced to a lower oxidation state, such as Mo(IV), upon donating an oxygen atom to the substrate. imoa.info The catalyst is then re-oxidized back to Mo(VI) by an oxidizing agent, completing the catalytic cycle.

In-situ spectroscopic studies have shown that under reaction conditions, molybdenum can change its oxidation state. researchgate.net For example, in the oxidation of acrolein, molybdenum cycles between Mo(VI) and Mo(IV). researchgate.net Quantum mechanical studies on the ammoxidation of propene on bismuth molybdates suggest that the activation of ammonia does not occur on fully oxidized Mo(VI) sites but rather on reduced Mo(IV) sites. researchgate.net The interplay between these oxidation states is crucial for the catalyst's performance. The synthesis of molybdenum(VI) dioxido complexes and their subsequent reduction to molybdenum(IV) and molybdenum(V) complexes has allowed for systematic investigations into their oxygen atom transfer reactivity. rsc.org

Advanced Molybdenum-Based Catalytic Systems

To enhance catalytic activity, selectivity, and stability, molybdenum is often combined with other metals to form mixed metal oxides or is dispersed on high-surface-area supports.

Mixed metal molybdates are a class of highly effective catalysts for selective oxidation and ammoxidation reactions.

Bismuth Molybdates: These catalysts, particularly α-Bi₂Mo₃O₁₂ and γ-Bi₂MoO₆, are renowned for their high selectivity in the oxidation of propylene to acrolein and the ammoxidation of propylene to acrylonitrile. mdpi.com The catalytic performance is strongly influenced by the specific crystalline phase and the pH during synthesis. mdpi.com A synergy effect has been observed when bismuth molybdates are mixed with iron and cobalt molybdates, leading to improved activity and selectivity. electronicsandbooks.com

Iron Molybdates: Iron molybdate catalysts are the industry standard for the oxidation of methanol to formaldehyde. researchgate.net These catalysts are typically used in an unsupported form and operate in an oxygen-rich atmosphere. researchgate.net The synthesis method of iron molybdate significantly impacts its catalytic performance, with methods that promote a homogeneous distribution of iron and molybdenum leading to higher formaldehyde yields. rsc.org

Dispersing molybdenum oxide onto a high-surface-area support like alumina (B75360) (Al₂O₃) can significantly enhance its catalytic properties and stability. upc.edu MoO₃/Al₂O₃ catalysts are used in a variety of applications, including hydrodesulfurization. semanticscholar.org The interaction between molybdenum oxide and the alumina support can lead to the formation of new strong acidic centers, which can improve catalytic performance. upc.edu

The structure of the supported molybdenum species is dependent on the loading of MoO₃. Below a certain threshold, molybdenum oxide exists as highly dispersed species on the alumina surface, while at higher loadings, crystalline MoO₃ can form. researchgate.net Nickel-promoted molybdenum catalysts supported on alumina (NiMo/Al₂O₃) are widely used in hydrotreating processes, where the interaction between nickel and molybdenum lowers the reduction temperature of the metal oxides.

Polyoxometalates as Homogeneous and Heterogeneous Catalysts

Polyoxometalates (POMs) are a class of metal-oxygen cluster anions that exhibit remarkable structural diversity and tunable properties, making them highly effective catalysts in both homogeneous and heterogeneous systems. acs.orgingentaconnect.com Ammonium molybdate is a common starting material for the synthesis of various molybdenum-based POMs.

Homogeneous Catalysis: In homogeneous catalysis, POMs are soluble in the reaction medium, offering high activity and selectivity due to their well-defined molecular structures. acs.org They can function as multi-functional catalysts, possessing sites for acid-base and redox reactions. acs.org For instance, Anderson-type POMs, such as (NH4)4[Cu(OH)6Mo6O18], have been employed for the oxidation of carboxylic acids to aldehydes in water, using oxygen as the sole oxidant under mild conditions. nih.gov The catalytic cycle of such reactions often involves the reversible reduction and oxidation of the molybdenum centers.

Heterogeneous Catalysis: A significant advantage of POMs is their potential for "heterogenization," which involves immobilizing them onto solid supports to facilitate catalyst recovery and recycling. ingentaconnect.commdpi.com This can be achieved by exchanging the counter-ions of the POMs with larger, insoluble cations or by anchoring them onto materials like silica, alumina, or metal-organic frameworks (MOFs). ingentaconnect.comacs.org These heterogeneous POM catalysts have found applications in a wide range of organic reactions, including oxidations, reductions, and C-C coupling reactions. ingentaconnect.com The embedding of POMs within MOFs, for example, can create synergistic effects, enhancing catalytic activity and selectivity. acs.org

| Catalyst Type | System | Key Features | Applications |

| Homogeneous POMs | Soluble in reaction medium | High activity and selectivity, well-defined active sites | Oxidation, reduction, acid-catalyzed reactions |

| Heterogeneous POMs | Immobilized on solid supports | Easy recovery and recyclability, enhanced stability | Oxidation, reduction, C-C coupling, esterification |

Mechanistic Investigations of Molybdenum-Catalyzed Processes

Understanding the reaction mechanisms of molybdenum-catalyzed processes is crucial for optimizing catalyst performance and designing new, more efficient catalytic systems.

Molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) is a powerful method for the formation of carbon-carbon bonds with high stereoselectivity. researchgate.netnih.gov The mechanism of this reaction has been a subject of extensive investigation. Unlike palladium-catalyzed allylic alkylations that typically proceed through a double-inversion mechanism, the molybdenum-catalyzed counterpart is understood to operate via a double-retention mechanism. researchgate.netnih.gov

The catalytic cycle is believed to involve the formation of a molybdenum π-allyl intermediate. researchgate.net The stereochemical outcome of the reaction is highly dependent on the nature of the ligands coordinated to the molybdenum center. nih.gov Mechanistic studies have proposed that a seven-coordinate intermediate is formed after the addition of the nucleophile, which then undergoes reductive elimination to yield the product with retention of configuration. nih.gov Carbon monoxide (CO) has been found to play a key role in catalyst turnover in some systems. researchgate.net

Table of Mechanistic Steps in Mo-Catalyzed Allylic Alkylation:

| Step | Description | Stereochemical Consequence |

|---|---|---|

| Oxidative Addition | Reaction of the molybdenum(0) precursor with the allylic substrate. | Retention |

| Nucleophilic Attack | Attack of the nucleophile on the π-allyl intermediate. | Retention |

| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | - |

The hydrodenitrogenation (HDN) of crude oil, which involves the removal of nitrogen-containing compounds like pyridine, is a critical process in petroleum refining. Molybdenum-based catalysts, often in the form of molybdenum sulfides or nitrides, are widely used for this purpose. scholaris.caimoa.info

The hydrogenolysis of pyridine typically proceeds through a stepwise hydrogenation of the aromatic ring to form piperidine, followed by C-N bond cleavage. scholaris.cautwente.nl Density Functional Theory (DFT) studies on γ-Mo2N surfaces have shown that pyridine can adsorb in various configurations, with the initial steps of HDN involving the hydrogenation of the pyridine ring via a Langmuir-Hinshelwood mechanism. scholaris.ca The subsequent hydrogenolysis of piperidine leads to the formation of hydrocarbons and ammonia. scholaris.ca Catalyst deactivation can occur through pathways such as C-H activation of the pyridine ring at the 2-position. acs.orgacs.org

Ammoxidation is an industrial process for the synthesis of nitriles, such as acrylonitrile, from hydrocarbons, ammonia, and oxygen. Bismuth molybdate catalysts are highly effective for this reaction. imoa.infoacs.orgacs.org

The efficiency of a heterogeneous catalyst is intimately linked to the adsorption of reactants onto its surface and the kinetics of the surface reactions. The Langmuir adsorption isotherm is a fundamental model used to describe the adsorption of molecules onto a solid surface, assuming the formation of a monolayer. fiveable.me

In molybdenum-based catalysis, the surface coverage of reactants is dependent on factors such as pressure and temperature. fiveable.me For instance, in the hydrogenation of pyridine over molybdenum-containing catalysts, the reaction rate has been found to be dependent on the partial pressures of hydrogen and pyridine. utwente.nl The adsorption of nitrogen-containing compounds like pyridine and piperidine on these catalysts is generally strong. utwente.nl Kinetic Monte Carlo modeling has been used to study the adsorption and dissociation of water molecules on molybdenite (MoS2) surfaces, revealing that these processes are not the rate-limiting steps in its oxidation. semanticscholar.org The kinetics of molybdenum adsorption and desorption are also significantly influenced by pH. researchgate.net

Catalyst Design Principles and Structure-Property Relationships

The rational design of catalysts with enhanced activity, selectivity, and stability is a central goal in catalysis research. This involves understanding the relationship between the catalyst's structure and its properties.

For molybdenum-based catalysts, several design principles have been established. The dispersion of molybdenum oxide on a support material like zirconia can significantly influence its catalytic properties. researchgate.net High dispersion of molybdena is generally associated with higher catalytic activity. researchgate.net The nature of the support can also modulate the electronic properties of the active molybdenum sites through strong metal-support interactions, which can switch on or off the catalytic activity. rsc.org

In the context of molybdenum nitride catalysts for ammonia synthesis, a multistage design strategy has been proposed to connect the catalyst's intrinsic activity to its microscopic electronic structure. nih.gov This involves using density functional theory (DFT) to calculate energetic parameters and identify electronic and geometric features that correlate with catalytic performance. nih.gov For dioxomolybdenum complexes used in deoxydehydration reactions, the ligand environment plays a crucial role in determining catalytic activity, with sterically bulky and electron-withdrawing substituents on the ligands leading to enhanced performance. rsc.orguark.edu

Understanding Active Sites and Synergistic Effects

The catalytic activity of molybdenum-based materials originates from specific locations on the catalyst surface known as active sites. The nature of these sites is a function of the catalyst's composition and structure, and their performance is often enhanced by synergistic interactions between different catalyst components.

In molybdenum oxide catalysts, the active sites can be multifaceted. For catalysts supported on oxides like TiO₂, partial reduction of MoO₃ (containing Mo⁶⁺) can lead to the formation of MoO₂ (containing Mo⁴⁺). researchgate.net This process creates a bifunctional surface with both metallic sites on the MoO₂ phase and Brønsted acid sites (Mo-OH groups) formed by the interaction of hydrogen with surface oxygen atoms. researchgate.net The coordination environment and oxidation state of the molybdenum ions are crucial; coordinatively unsaturated sites, which can be detected by probe molecules like carbon monoxide, are often the loci of catalytic reactions. nih.gov On γ-Al₂O₃ supports, the interaction is so strong that it creates a surface polymolybdate structure with distinct Brønsted acidity, while the Lewis acid sites of the alumina support may remain unoccupied. proquest.com

For molybdenum sulfide (B99878) catalysts, which are the workhorses for HDS, the active sites are known to be the edge sites of the MoS₂ nanocrystallites. The promoting effect of cobalt or nickel is explained by the "Co-Mo-S" model, where the promoter atoms (Co or Ni) are located at the edges of the MoS₂ slabs. This specific arrangement modifies the electronic properties of the neighboring sulfur atoms, creating sites with optimal activity for the cleavage of carbon-sulfur bonds.

Synergistic effects are crucial for the high performance of many molybdenum-based catalysts, where the combined effect of multiple components exceeds the sum of their individual contributions. A prominent example is the electronic synergy between a catalyst support and the active molybdenum phase. Molybdenum oxide supported on an electronically rich Ti₃AlC₂ MAX phase exhibits superior activity in the reverse water-gas shift reaction compared to catalysts on conventional TiO₂ or Al₂O₃ supports. acs.orgnih.gov This enhancement is attributed to a charge transfer effect from the support to the MoO₃, which increases the reducibility of the molybdenum species and thus improves its intrinsic activity. acs.orgnih.gov Similarly, the modification of MoO₃ with SnO₂ can promote redox properties and increase surface acid sites, leading to a synergistic enhancement of catalytic performance in the selective catalytic reduction of NOₓ. researchgate.net The fundamental interaction between the molybdate precursor and the support surface during preparation is itself a synergistic effect, creating unique surface structures, such as the polymolybdate phase on alumina, that define the nature and accessibility of the final active sites. proquest.com

Other Scientific and Engineering Applications of Molybdenum Compounds

Electrochemical Applications

Molybdenum compounds are integral to various electrochemical processes, from the creation of novel materials to catalyzing critical chemical reactions. Their unique electronic properties make them suitable for applications demanding high efficiency and specific reactivity.

Electrodeposition of Molybdenum Oxides from Molybdate (B1676688) Solutions

The electrodeposition of molybdenum oxides, such as molybdenum dioxide (MoO₂), from aqueous solutions containing molybdate ions is a significant area of research. ysxbcn.com This electrochemical reduction method is considered a more moderate, simpler, and less energy-intensive alternative to traditional high-temperature techniques like hydrogen reduction of MoO₃. ysxbcn.com

The process is complex and highly dependent on the solution's chemistry, particularly the pH and the concentration of molybdenum. ysxbcn.comubc.ca In aqueous solutions of ammonium (B1175870) molybdate, the nature of the reducible species is a key factor. At a pH between 3.0 and 5.5, the dominant species is the heptamolybdate ion (Mo₇O₂₄⁶⁻), which can be reduced to molybdenum(IV) oxides. ysxbcn.comubc.ca However, in neutral to basic solutions without the ammonium ion (NH₄⁺), the primary species is the simple molybdate ion (MoO₄²⁻), which is more difficult to reduce. ysxbcn.comresearchgate.net

The presence of the ammonium ion plays a crucial role, enabling the reduction of a molybdenum complex at more negative potentials. ysxbcn.comresearchgate.net By carefully controlling the electrodeposition conditions—such as solution composition, pH, and current density—researchers can influence the current efficiency, which has been reported to reach up to 51.9%. ysxbcn.comresearchgate.net The resulting deposits are often amorphous as-prepared and require an annealing step to achieve a crystalline monoclinic MoO₂ structure. ysxbcn.com Studies have also explored the co-deposition of molybdenum oxides with other metals, like manganese, to create mixed oxide films with enhanced charge storage properties for applications such as supercapacitors. acs.org

| Parameter | Influence on Electrodeposition | Reference |

| pH | Affects the dominant molybdate species in solution (e.g., Mo₇O₂₄⁶⁻ vs. MoO₄²⁻), influencing reducibility. | ysxbcn.comubc.ca |

| Ammonium Ion (NH₄⁺) | Plays a critical role by forming a reducible complex, enabling deposition at different potentials. | ysxbcn.comresearchgate.net |

| Deposition Potential | Allows for controlled growth and composition of the molybdenum oxide film. | cambridge.org |

| Annealing | Typically required to transform as-deposited amorphous films into a crystalline structure (e.g., monoclinic MoO₂). | ysxbcn.com |

Electrocatalytic Reduction Processes

Molybdenum compounds have emerged as effective electrocatalysts for various reduction reactions, including the production of hydrogen and the conversion of nitrogen-containing compounds. acs.orgmonash.eduresearchgate.net Molybdenum-sulfur dimers, for instance, have been shown to catalyze the reduction of protons to produce hydrogen with high efficiency. acs.org This process is initiated by the protonation of a sulfido ligand in the catalyst. acs.org

In the realm of environmental and biomedical applications, the electrocatalytic reduction of nitrite (B80452) is of significant interest. researchgate.net Synthetic complexes have been developed to mimic the function of natural nitrite reductase enzymes. For example, cobalt-tripeptide complexes can selectively reduce nitrite to ammonium. researchgate.net Furthermore, studies on molybdenum disulfide (MoS₂) modified with metallic molybdenum have explored its potential for the nitrogen reduction reaction to synthesize ammonia (B1221849), a critical process for fertilizer production. monash.edu While challenges such as surface blocking by the product can limit catalytic activity in some systems, the research highlights the tunable catalytic properties of molybdenum-based materials. monash.edu

Materials Science and Thin Film Technologies